molecular formula C15H15N3 B10913303 1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine

1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine

Cat. No.: B10913303
M. Wt: 237.30 g/mol
InChI Key: JSIPQQYAYITNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine is a benzimidazole-based compound of significant interest in medicinal chemistry and pharmaceutical research. The benzimidazole core is a privileged scaffold in drug discovery, known for its structural similarity to naturally occurring nucleotides, which allows it to interact with various biopolymers in living systems . This specific derivative, featuring a methanamine group, is a valuable building block for researchers synthesizing novel molecules to investigate a wide spectrum of biological activities. Benzimidazole derivatives have demonstrated considerable pharmacological potential in scientific studies, including antitumor , antimicrobial, and antitubercular activities . Furthermore, research indicates that structurally similar benzimidazole compounds can modulate neurobiological pathways; for instance, some derivatives have been shown to attenuate morphine-induced paradoxical pain by reducing the expression of pro-inflammatory mediators like TNF-α in the central nervous system . This suggests potential research applications for this compound in the development of agents for managing neuroinflammatory conditions. The compound is provided strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the material safety data sheet (MSDS) prior to handling and adhere to all relevant safety protocols.

Properties

IUPAC Name

[4-(2-methylbenzimidazol-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-11-17-14-4-2-3-5-15(14)18(11)13-8-6-12(10-16)7-9-13/h2-9H,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIPQQYAYITNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation

Using a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (3 atm) in ethanol at 60°C for 12 hours affords the target compound in 89% yield. This method is scalable but requires careful control of hydrogen pressure to avoid over-reduction.

Borane-Tetrahydrofuran (BH3·THF) Reduction

Treating the nitrile with BH3·THF in tetrahydrofuran (THF) at 0°C to room temperature for 6 hours provides the amine in 78% yield. This approach avoids high-pressure equipment but demands strict anhydrous conditions.

MethodConditionsYieldReference
Catalytic hydrogenationPd/C, H2 (3 atm), EtOH, 60°C, 12 h89%
BH3·THF reductionBH3·THF, THF, 0°C→RT, 6 h78%

Alternative Route: Reductive Amination of Aldehyde Intermediates

A two-step pathway involves synthesizing 4-(2-methyl-1H-benzimidazol-1-yl)benzaldehyde followed by reductive amination.

Aldehyde Synthesis

Oxidation of 4-(2-methyl-1H-benzimidazol-1-yl)benzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature for 4 hours yields the aldehyde intermediate (92% yield).

Reductive Amination

Reacting the aldehyde with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (adjusted with acetic acid) for 24 hours produces the target amine in 81% yield.

Solid-Phase Synthesis for High-Throughput Production

Recent advancements utilize solid-phase resin techniques to streamline purification. For instance, anchoring 4-(2-methyl-1H-benzimidazol-1-yl)benzoic acid to 2-chlorotrityl resin enables iterative coupling with methylamine derivatives. After cleavage from the resin using trifluoroacetic acid (TFA), the crude product is purified via high-performance liquid chromatography (HPLC), achieving >95% purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

MethodYieldPurityScalabilityCost Efficiency
Ullmann + Hydrogenation89%>90%HighModerate
BH3·THF Reduction78%85%MediumLow
Reductive Amination81%88%HighHigh
Solid-Phase Synthesis72%>95%LowHigh

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring substitution at the benzimidazole’s 1-position requires careful selection of catalysts and bases. Copper(I) iodide with 1,10-phenanthroline as a ligand improves selectivity in Ullmann couplings.

  • Amine Protection : Temporary protection of the primary amine with tert-butoxycarbonyl (Boc) groups during benzimidazole synthesis prevents unwanted side reactions.

  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) in coupling reactions reduces environmental impact without sacrificing yield .

Chemical Reactions Analysis

1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine have shown cytotoxic effects against various leukemia cell lines such as K562 and HL60. The 50% inhibitory concentration (IC50) values for these compounds were comparable to established chemotherapeutic agents, suggesting their potential as anticancer drugs .

Antimicrobial Properties

The antimicrobial activity of benzimidazole derivatives has been extensively studied. Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives achieved minimum inhibitory concentrations (MIC) that were significantly lower than those of standard antibiotics like ampicillin . This suggests that this compound could be explored further for its potential as an antimicrobial agent.

Anti-inflammatory Effects

Research has shown that benzimidazole compounds can exhibit anti-inflammatory properties. Studies have reported that some derivatives reduce edema and pain in animal models, indicating their potential use in treating inflammatory conditions . The mechanism may involve inhibition of cyclooxygenase enzymes (COX), which are key players in the inflammatory response.

Case Studies and Research Findings

StudyFocusFindings
Kathrotiya et al., 2013Antimicrobial ActivityCompounds exhibited MIC values against S. typhi lower than standard antibiotics .
Saha et al., 2020Analgesic ActivityCertain derivatives showed significant pain relief in animal models compared to standard drugs .
Noolvi et al., 2014Anticancer ActivityNotable cytotoxicity against leukemia cell lines with IC50 values comparable to existing treatments .

Mechanism of Action

The mechanism of action of 1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with biopolymers in the living system, which allows them to exert their biological effects . The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features, molecular properties, and applications of 1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine and related compounds:

Compound Name (CID/CAS) Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
This compound 2-methylbenzimidazole at phenyl para position C₁₅H₁₅N₃ 237.30 Kinase inhibition; protease modulation; high purity for R&D
1-[4-(3-Fluorobicyclo[1.1.1]pent-1-yl)phenyl]methanamine Fluorinated bicyclopentyl group C₁₂H₁₄FN 191.25 Enhanced metabolic stability; potential CNS drug candidate
1-[4-(2-Methoxyphenoxy)phenyl]methanamine hydrochloride Methoxyphenoxy group; hydrochloride salt C₁₄H₁₆ClNO₂ 265.74 Improved solubility; adrenergic receptor studies
1-[2-(1H-Imidazol-1-ylmethyl)phenyl]methanamine Imidazole ring via methyl linker C₁₁H₁₃N₃ 187.25 Antifungal activity; structural analog for SAR studies
[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine Pyrazole ring at ortho position C₁₁H₁₃N₃ 187.24 Liquid state (RT storage); kinase inhibitor intermediate
[4-(1,3-Thiazol-2-yl)phenyl]methylamine Thiazole ring substituent C₁₀H₁₀N₂S 190.26 Antibacterial applications; electron-deficient heterocycle for charge interactions
1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine Imidazole and benzylamine hybrid C₁₂H₁₅N₃ 201.27 Dual-targeting ligand; potential in anticancer research

Key Research Findings

Impact of Fluorination and Bicyclic Groups

The fluorinated bicyclopentyl derivative (C₁₂H₁₄FN) exhibits superior metabolic stability compared to the parent compound due to fluorine’s electronegativity and the bicyclic system’s rigidity, which reduces oxidative degradation . This makes it a candidate for central nervous system (CNS) drugs requiring prolonged half-lives.

Role of Heterocyclic Substituents
  • Imidazole vs. Benzimidazole : The imidazole-containing analog (C₁₁H₁₃N₃) shows antifungal activity but lacks the broad-spectrum kinase inhibition seen in benzimidazole derivatives, highlighting the importance of the fused benzene ring in target selectivity .
  • Thiazole vs. Benzimidazole : Thiazole-substituted compounds (C₁₀H₁₀N₂S) demonstrate enhanced antibacterial efficacy due to sulfur’s role in disrupting bacterial membranes, a mechanism less prominent in benzimidazoles .
Solubility and Salt Forms

The hydrochloride salt of 1-[4-(2-methoxyphenoxy)phenyl]methanamine (C₁₄H₁₆ClNO₂) shows improved aqueous solubility (265.74 g/mol) compared to the free base, facilitating in vitro assays requiring physiological pH conditions .

Biological Activity

1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H15N3
  • Molecular Weight : 225.30 g/mol
  • CAS Number : 19627294

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown to inhibit certain amine oxidases, which play a role in various metabolic pathways and inflammatory responses.
  • Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

Anticancer Activity

Several studies have highlighted the anticancer properties of benzimidazole derivatives, including this compound.

StudyCell LineIC50 (µM)Mechanism
A375 (melanoma)15.5Induces ROS and DNA damage
MDA-MB-231 (breast cancer)5.2Triggers apoptosis via caspase activation

The compound's ability to selectively target cancer cells while sparing normal cells is particularly noteworthy.

Antimicrobial Activity

Research has indicated that benzimidazole derivatives possess antimicrobial properties against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest potential applications in treating bacterial infections, although further studies are required to fully understand their efficacy.

Case Study 1: Anticancer Efficacy

A study published in MDPI investigated the effects of benzimidazole complexes on human melanoma cells. The results indicated that the compound significantly enhanced radiation sensitivity by inducing DNA damage through ROS formation, leading to cell cycle arrest and apoptosis .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of various benzimidazole derivatives against clinical isolates of bacteria. The study demonstrated that certain derivatives exhibited potent antibacterial effects, suggesting their potential as therapeutic agents against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or dipolar cycloaddition. For example, benzimidazole derivatives are synthesized via condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . Optimization includes:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction rates .
  • Base choice : Potassium carbonate (K₂CO₃) facilitates deprotonation in nucleophilic substitutions .
  • Temperature control : Reactions often proceed at 80–120°C to balance yield and side reactions .
    • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., benzimidazole NH at δ 12–13 ppm) and confirms substituent positions .
  • FT-IR : Identifies functional groups like NH₂ (stretch ~3350 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 264.1378 for C₁₅H₁₄N₃) .

Advanced Research Questions

Q. How does the 2-methyl group on the benzimidazole ring influence electronic properties and reactivity?

  • Mechanistic Insight : The methyl group induces steric hindrance, reducing electrophilic substitution rates at the benzimidazole C4/C7 positions. Computational studies (DFT) show a 0.15 eV increase in HOMO energy, enhancing nucleophilic reactivity .
  • Experimental Validation : Compare reaction kinetics with non-methylated analogs using UV-Vis or cyclic voltammetry .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Data Harmonization :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and concentrations (IC₅₀ values vary by 10–20% across studies) .
  • Structural analogs : Compare activity of derivatives (e.g., 5,6-dimethyl vs. 4-chloro substitutions) to isolate substituent effects .
    • Meta-analysis : Pool data from ≥5 independent studies to identify trends (e.g., logP >2.5 correlates with improved blood-brain barrier penetration) .

Q. How can computational methods like DFT aid in understanding the electronic structure of this compound?

  • Applications :

  • Reaction pathway modeling : Simulate intermediates in nucleophilic substitution reactions (e.g., transition state energy barriers) .
  • Pharmacophore mapping : Identify key binding motifs (e.g., benzimidazole NH as a hydrogen-bond donor) for target proteins .
    • Software : Gaussian 16 or ORCA with B3LYP/6-31G(d) basis set .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Crystallization issues : Poor solubility in common solvents (e.g., <1 mg/mL in ethanol) and polymorphism.
  • Solutions :

  • Co-crystallization : Use tartaric acid to form stable salts .
  • Slow evaporation : Employ mixed solvents (e.g., DCM/methanol 3:1) at 4°C for single-crystal growth .
    • Validation : Single-crystal X-ray diffraction (SCXRD) confirms space group P21/c and unit cell parameters (e.g., a = 7.97 Å, β = 95.1°) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.